![molecular formula C20H22ClN3O3S2 B2411518 N-(4-chlorophenethyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 892362-59-3](/img/structure/B2411518.png)
N-(4-chlorophenethyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.
- Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve the reactants and promote the reaction.
Thioether Formation
- The thiadiazine core is then reacted with a suitable thiol compound to form the thioether linkage.
- This step may require the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to activate the thiol group.
Attachment of the Chlorophenethyl Group
- The final step involves the attachment of the chlorophenethyl group through nucleophilic substitution reactions.
- Conditions typically include the use of polar aprotic solvents and mild heating to ensure complete reaction.
Industrial Production Methods
Industrial production of N-(4-chlorophenethyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenethyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide typically involves multiple steps:
-
Formation of the Benzo[e][1,2,4]thiadiazine Core
- Starting with a suitable precursor such as 2-aminobenzenesulfonamide, the benzo[e][1,2,4]thiadiazine core is constructed through cyclization reactions.
- Reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
化学反応の分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring, leading to the formation of sulfoxides or sulfones.
- Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
-
Reduction
- Reduction reactions can target the nitro group or other reducible functionalities within the molecule.
- Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
-
Substitution
- Nucleophilic substitution reactions can occur at the chlorophenethyl group, where the chlorine atom is replaced by other nucleophiles.
- Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for such transformations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Azides, nitriles.
科学的研究の応用
N-(4-chlorophenethyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Serves as a precursor in the development of new materials with specific properties.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in studies to understand the interaction of thiadiazine derivatives with biological targets.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the treatment of diseases where thiadiazine derivatives have shown efficacy.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Utilized in the development of specialty chemicals and advanced materials.
- Employed in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(4-chlorophenethyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
- N-(4-chlorophenethyl)-2-((1,1-dioxido-4-methyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
- N-(4-chlorophenethyl)-2-((1,1-dioxido-4-ethyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
Uniqueness
- The presence of the propyl group in N-(4-chlorophenethyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide distinguishes it from its analogs, potentially altering its chemical reactivity and biological activity.
- The specific arrangement of functional groups in this compound may confer unique properties, such as enhanced stability or selectivity towards certain biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2/c1-2-13-24-17-5-3-4-6-18(17)29(26,27)23-20(24)28-14-19(25)22-12-11-15-7-9-16(21)10-8-15/h3-10H,2,11-14H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTXQCWJKSHECH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
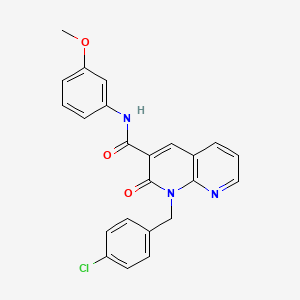
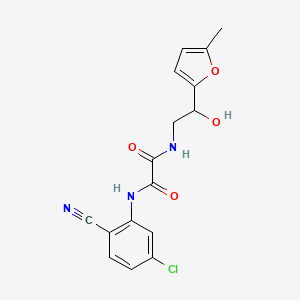
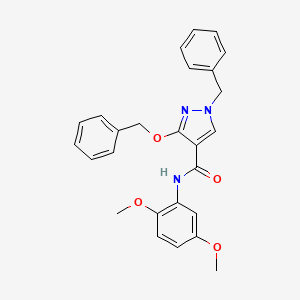
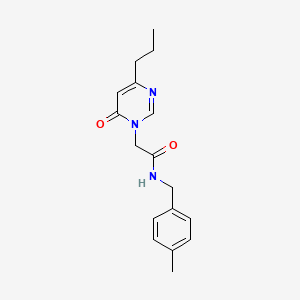
![6,7-dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2411444.png)
![(Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2411445.png)
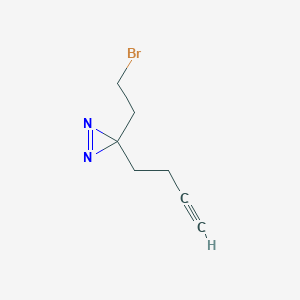

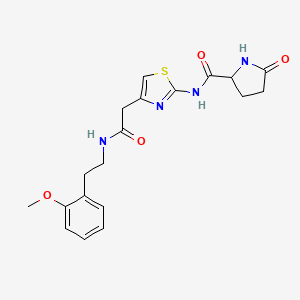
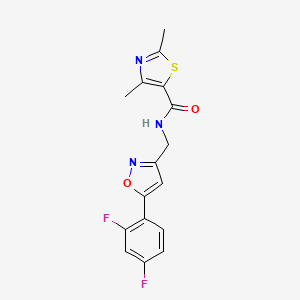

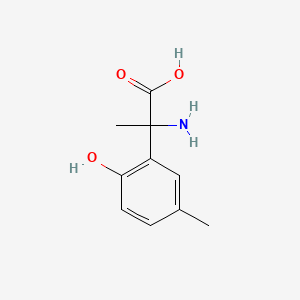
![N-1,3-benzodioxol-5-yl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2411457.png)
![tert-butyl N-{[(4-bromo-3-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2411458.png)
